Arecoline-d5 Hydrobromide Salt
Overview
Description
Jasmonic acid is an organic compound found in several plants, including jasmine. It belongs to the jasmonate class of plant hormones and plays a crucial role in regulating plant responses to abiotic and biotic stresses, as well as plant growth and development . Jasmonic acid is biosynthesized from linolenic acid via the octadecanoid pathway .
Mechanism of Action
Target of Action
Arecoline-d5 Hydrobromide Salt, the principal active alkaloid in the areca nut, is known for its ability to induce euphoric sensations . It is an agonist at both muscarinic and nicotinic acetylcholine receptors . These receptors play a crucial role in the nervous system, affecting various physiological functions.
Mode of Action
As an agonist, this compound binds to the muscarinic and nicotinic acetylcholine receptors, mimicking the action of the neurotransmitter acetylcholine . This binding triggers a series of biochemical reactions that lead to the observed physiological effects.
Biochemical Pathways
The exact biochemical pathways affected by this compound are complex and involve multiple organ systems . The compound’s interaction with acetylcholine receptors can influence various physiological processes, including those within the oral cavity, central nervous system, cardiovascular system, and digestive system .
Pharmacokinetics
Arecoline is rapidly metabolized to arecaidine mainly in the liver, but also in the kidney . .
Result of Action
The binding of this compound to acetylcholine receptors can lead to a range of effects, depending on the specific receptor and the location in the body. For example, it can induce euphoric sensations . It’s important to note that the international agency for research on cancer has classified arecoline as ‘probably carcinogenic to humans’ (group 2b carcinogen) .
Biochemical Analysis
Biochemical Properties
Arecoline-d5 Hydrobromide Salt is an agonist at both muscarinic and nicotinic acetylcholine receptors . This means it can bind to these receptors and activate them, influencing various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, affecting their function and activity .
Cellular Effects
This compound has been found to have various effects on cells. For instance, it has been shown to stimulate the contraction of the gastrointestinal tract muscles . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to acetylcholine receptors, leading to their activation . This can result in changes in gene expression and enzyme activity, influencing various cellular processes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: Jasmonic acid is synthesized from linolenic acid, which is oxygenated by lipoxygenase (13-LOX) to form a hydroperoxide. This peroxide then cyclizes in the presence of allene oxide synthase to form an allene oxide. The rearrangement of allene oxide to form 12-oxophytodienoic acid is catalyzed by allene oxide cyclase. A series of β-oxidations results in 7-isojasmonic acid, which isomerizes to jasmonic acid in the absence of enzyme .
Industrial Production Methods: Industrial production of jasmonic acid involves the extraction from plant tissues using liquid-phase extraction with dichloromethane or diethyl ether, or solid-phase extraction using various materials . Advanced methods like UPLC-MS/MS are employed for high-throughput analysis and quantification of jasmonic acid in plant tissues .
Chemical Reactions Analysis
Types of Reactions: Jasmonic acid undergoes various chemical reactions, including oxidation, reduction, and conjugation with amino acids. It can be converted into its methyl ester, methyl jasmonate, which is also biologically active .
Common Reagents and Conditions:
Oxidation: Lipoxygenase (13-LOX) is used to oxygenate linolenic acid.
Cyclization: Allene oxide synthase and allene oxide cyclase are involved in cyclization reactions.
Reduction: OPDA reductase reduces 12-oxophytodienoic acid to 3-oxo-2-(29 [Z]-pentenyl)-cyclopentane-1-octanoic acid.
Major Products:
Methyl Jasmonate: Formed by methylation of jasmonic acid.
Jasmonoyl-Isoleucine: A conjugate formed with isoleucine, which is biologically active.
Scientific Research Applications
Jasmonic acid has diverse applications in scientific research:
Chemistry: Used as a signaling molecule in studying plant defense mechanisms.
Biology: Plays a role in plant growth regulation, seed germination, and stress responses.
Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties.
Industry: Used in agriculture to enhance plant resistance to pests and diseases.
Comparison with Similar Compounds
Methyl Jasmonate: A methyl ester of jasmonic acid.
Jasmonoyl-Isoleucine: A conjugate with isoleucine.
12-Oxophytodienoic Acid: An intermediate in the biosynthesis of jasmonic acid.
Jasmonic acid’s unique role in plant defense and stress responses, along with its diverse applications, makes it a compound of significant interest in various scientific fields.
Properties
IUPAC Name |
methyl 2,6-dideuterio-1-(trideuteriomethyl)-3,6-dihydro-2H-pyridine-5-carboxylate;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.BrH/c1-9-5-3-4-7(6-9)8(10)11-2;/h4H,3,5-6H2,1-2H3;1H/i1D3,5D,6D; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXOJRQLKMVSHHZ-UKYXHEKWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC=C(C1)C(=O)OC.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1CC=C(C(N1C([2H])([2H])[2H])[2H])C(=O)OC.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80486722 | |
Record name | Arecoline-d5 Hydrobromide Salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80486722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131448-18-5 | |
Record name | Arecoline-d5 Hydrobromide Salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80486722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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